molecular formula C21H25NO5S B4988562 ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4988562
M. Wt: 403.5 g/mol
InChI Key: FCUYIRYQHUDPOW-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25NO5S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.14534407 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-4-26-21(24)18-16-7-5-6-8-17(16)28-20(18)22-19(23)13(2)27-15-11-9-14(25-3)10-12-15/h9-13H,4-8H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUYIRYQHUDPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiophene core with various functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzothiophene scaffold and subsequent modifications to introduce the propanoyl and methoxyphenoxy groups.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 µM, indicating potent activity.

  • Mechanism of Action : The compound induces apoptosis and necrosis in cancer cells. Flow cytometry analysis revealed increased early and late apoptotic populations upon treatment, with percentages significantly higher than untreated controls.
Cell LineIC50 (µM)Apoptosis Induction (%)Necrosis Induction (%)
MCF-723.226.866.29
Other52.9 - 95.9ModerateNot specified

In Vivo Studies

In vivo studies using tumor-bearing mice demonstrated that the compound effectively reduced tumor mass compared to controls. The treatment resulted in a significant decrease in tumor weight by approximately 54% compared to standard chemotherapeutic agents like 5-FU.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can interact with various receptors that mediate apoptosis and cell cycle progression.

Case Studies

A detailed examination of case studies reveals the potential of this compound in therapeutic settings:

  • Breast Cancer Treatment : A study assessed the efficacy of the compound against MCF-7 cells, showing a significant reduction in cell viability and induction of apoptosis.
  • Hepatotoxicity Assessment : In animal models, the compound demonstrated protective effects against liver damage typically induced by chemotherapy, restoring normal levels of liver enzymes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.